molecular formula C16H11NO5 B1371748 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 166096-48-6

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B1371748
CAS No.: 166096-48-6
M. Wt: 297.26 g/mol
InChI Key: BOJFCMPQNFNMGS-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a key chemical intermediate designed for the research and development of novel small-molecule therapeutics. Its structure, featuring a 1,3-dioxoisoindoline core linked to a 3-methoxyphenyl group, is of significant interest in the synthesis of potential kinase inhibitors. Recent scientific investigations into structurally related benzimidazole–dioxoisoindoline conjugates have demonstrated potent inhibitory activity against crucial kinase targets such as VEGFR-2 and FGFR-1, which are pivotal in angiogenesis and cancer cell proliferation . This suggests that our compound serves as a valuable precursor for researchers developing new conjugates to explore signaling pathways in oncology. The incorporation of the methoxyphenyl moiety is a critical pharmacophoric feature, intended to facilitate specific hydrophobic interactions within the hinge region of kinase binding pockets, thereby enhancing binding affinity and selectivity . As a building block, it enables the construction of more complex molecules for in vitro biochemical and cell-based assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on it as a high-purity synthetic intermediate to advance their discovery programs in chemical biology and medicinal chemistry.

Properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-22-11-4-2-3-10(8-11)17-14(18)12-6-5-9(16(20)21)7-13(12)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJFCMPQNFNMGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Route A: Direct Substitution on Isoindoline Core

Route B: Multi-step Synthesis via Protected Intermediates

  • Start with phthalic anhydride derivatives, introducing a carboxylic acid group at the 5-position via selective functional group manipulation.

  • Protect the carboxyl group if necessary, then perform substitution at the 2-position by reaction with 3-methoxyphenyl-containing nucleophiles or electrophiles.

  • Deprotect the carboxyl group to yield the target acid.

Reaction Conditions

  • Solvents such as ethyl acetate, acetonitrile, or dimethylformamide are commonly used depending on the step.
  • Temperatures range from room temperature to moderate heating (45–85 °C) to facilitate coupling and cyclization reactions.
  • Catalysts like palladium on carbon (Pd/C) or other palladium complexes are employed for cross-coupling steps.
  • Acidic conditions (e.g., trifluoroacetic acid or acetic acid with imidazole) are used for cyclization or deprotection steps.

Example of a Synthesis Protocol (Adapted from Related Isoindoline Derivatives)

Step Reagents & Conditions Description
1 Phthalic anhydride derivative + oxidizing agent Formation of 1,3-dioxoisoindoline-5-carboxylic acid core
2 3-Methoxyphenylboronic acid + Pd catalyst + base (e.g., K2CO3) in solvent (e.g., DMF) at 70 °C Suzuki coupling to introduce 3-methoxyphenyl group at 2-position
3 Acidic workup (e.g., dilute HCl) Deprotection and purification of the carboxylic acid
4 Recrystallization Isolation of pure this compound

Yields and Purity

  • Yields for such coupling reactions typically range from 50% to 85%, depending on reaction optimization.
  • Purity is confirmed by NMR, IR, and mass spectrometry.

Research Findings and Optimization

  • Introduction of the carboxylic acid at the 5-position enhances biological activity, as seen in VEGFR-2 inhibitory assays of related compounds.
  • The 3-methoxyphenyl substitution at the 2-position showed improved potency compared to other phenyl substitutions, indicating the importance of precise substitution patterns.
  • Process optimization focuses on controlling stereochemistry and minimizing side reactions during coupling.

Summary Table of Preparation Parameters

Parameter Details
Core scaffold 1,3-Dioxoisoindoline-5-carboxylic acid
Key substituent 3-Methoxyphenyl group at 2-position
Typical solvents Ethyl acetate, acetonitrile, DMF
Catalysts Palladium complexes (e.g., Pd/C)
Temperature range 45–85 °C
Reaction type Cross-coupling (Suzuki), nucleophilic substitution
Purification Recrystallization, chromatography
Yield range 50–85%
Analytical methods NMR, MS, IR spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The isoindoline-dione scaffold permits extensive substitution, enabling tailored physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Features/Applications References
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 3-OCH₃ (C2), -COOH (C5) C₁₆H₁₁NO₅ 297.27 Potential kinase inhibition, polymer precursor
2-(4-Mercaptophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-SH (C2), -COOH (C5) C₁₅H₉NO₄S 299.30 Higher LogP (2.54), thiol reactivity
2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-F (C2), -COOH (C5) C₁₅H₈FNO₄ 285.23 Enhanced electronegativity
2-(2,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 2,4-(OCH₃)₂ (C2), -COOH (C5) C₁₇H₁₃NO₆ 327.30 Increased steric bulk
2-(3-(4-Ethylphenylcarbamoyl)-4-piperidinylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid 4-piperidinyl, carbamoyl (C2) C₂₈H₂₅N₃O₅ 483.52 Lipoprotein lipase agonism

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3-methoxy group in the target compound provides electron-donating effects, contrasting with electron-withdrawing groups like fluorine (4-F) in the fluorophenyl analog, which may alter binding affinity in biological targets .

Physicochemical Properties

  • LogP and Polarity:

    • The 3-methoxyphenyl analog has an estimated LogP of ~2.0 (based on analogous structures), lower than the mercaptophenyl derivative (LogP = 2.54) due to the polarizable sulfur atom .
    • Polar surface area (PSA) ranges from 90–113 Ų across analogs, with higher values correlating with hydrogen-bonding capacity (e.g., 113 Ų for the mercaptophenyl variant) .
  • Thermal Stability: Polymers incorporating isoindoline-dione monomers (e.g., silyl- or germyl-substituted analogs) exhibit enhanced thermal stability, with decomposition temperatures exceeding 300°C, suggesting utility in high-performance materials .

Biological Activity

2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, also known as 1,3-diketo-2-(3-methoxyphenyl)isoindoline-5-carboxylic acid (CAS Number: 166096-48-6), is a compound of significant interest due to its diverse biological activities. This article presents a detailed overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₆H₁₁NO₅
  • Molar Mass : 297.26 g/mol
  • Structure : The compound features a dioxoisoindoline core with a methoxyphenyl substituent, which contributes to its biological activity.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antioxidant Activity : Exhibits significant free radical scavenging ability, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Acts as an inhibitor of certain enzymes, including xanthine oxidase.

Antioxidant Activity

The compound has been shown to scavenge free radicals effectively. This property is essential in mitigating oxidative stress-related diseases. In vitro assays revealed that it significantly reduces reactive oxygen species (ROS) levels in cultured cells.

Anticancer Activity

Recent studies have indicated that this compound may inhibit the proliferation of cancer cells. For instance, it demonstrated cytotoxicity against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) with IC50 values indicating potent activity (Table 1).

Cell LineIC50 Value (µM)Reference
HCT11615.2
MCF712.8
HeLa18.5

Enzyme Inhibition

The compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in uric acid production. This inhibition can have therapeutic implications for conditions like gout and hyperuricemia.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Reactive Oxygen Species Scavenging : By neutralizing ROS, the compound protects cellular components from oxidative damage.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that it may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
  • Inhibition of Pro-inflammatory Cytokines : It has been observed to reduce levels of TNF-α and IL-6 in inflammatory models.

Study on Anticancer Effects

A study conducted on the effects of this compound on breast cancer cells indicated that treatment led to significant apoptosis and cell cycle arrest at the G0/G1 phase. The study utilized flow cytometry and Western blot analyses to confirm these findings, highlighting the potential for development into an anticancer agent.

Study on Enzyme Inhibition

In an investigation assessing xanthine oxidase inhibition, the compound was found to exhibit competitive inhibition with a Ki value indicative of strong binding affinity. This suggests its potential utility in managing conditions associated with elevated uric acid levels.

Q & A

Q. What are the established synthetic routes for 2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of a diamine with trimellitic anhydride in acetic acid under reflux. For example, a general procedure involves reacting 1.21 mmol diamine with 2.42 mmol trimellitic anhydride in 25 mL acetic acid at room temperature for 12 h, followed by reflux for 3 h . Optimization may include:

  • Solvent selection : Acetic acid is preferred due to its ability to dissolve aromatic amines and anhydrides.
  • Temperature control : Prolonged reflux improves cyclization but risks decomposition; monitoring via TLC is advised.
  • Purification : Distilling acetic acid under reduced pressure and precipitating the product in 10% HCl yields a white solid with minimal impurities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm the presence of methoxy (δ ~3.8 ppm) and carboxylic acid protons (δ ~13 ppm). Aromatic protons appear in δ 7.0–8.5 ppm, while dioxoisoindoline carbonyls resonate at δ 165–168 ppm .
  • X-ray Crystallography : The SHELX suite (e.g., SHELXTL) is widely used for structure determination. Direct Methods resolve heavy atoms, and hydrogen positions are refined geometrically. For example, a related phthalimide derivative was solved with R-factor < 0.05 using SHELX .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antiproliferative Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM. Compare with derivatives like benzimidazole–dioxoisoindoline conjugates, which showed IC₅₀ values < 10 µM .
  • Enzyme Inhibition : Test against kinases (e.g., VEGFR-2, FGFR-1) via fluorescence polarization or radiometric assays. Structural analogs have demonstrated dual inhibitory activity with Ki values in the nanomolar range .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., twinning or low-resolution datasets) be resolved during structure refinement?

  • Data Handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine twin fractions. High-resolution data (>1.0 Å) improve anisotropic displacement parameter accuracy .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for hydrogen-bonding networks .
  • Case Study : A Zn-coordinated phthalimide structure required SHELXPRO for macromolecular interface adjustments due to partial disorder in the methoxyphenyl group .

Q. What strategies mitigate low yields in multi-step syntheses of derivatives for structure-activity relationship (SAR) studies?

  • Intermediate Stabilization : Protect the carboxylic acid group as a methyl ester during coupling reactions (e.g., with EDCI/HOBt), then hydrolyze with LiOH .
  • Parallel Synthesis : Use automated platforms to vary substituents (e.g., bromine, chlorine) on the isoindoline ring. For example, 2-(3-bromobenzyl) analogs were synthesized with >70% yield via Buchwald-Hartwig amination .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2 (PDB: 4ASD). Focus on hydrogen bonding with Asp1046 and hydrophobic contacts in the ATP-binding pocket .
  • ADME Prediction : SwissADME predicts logP (~2.5) and solubility (<−4.0), suggesting moderate bioavailability. Prioritize derivatives with topological polar surface area < 140 Ų for blood-brain barrier penetration .

Q. What analytical approaches resolve discrepancies in NMR data caused by tautomerism or dynamic effects?

  • Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol) by acquiring spectra at 25–60°C. Sharpening of split peaks indicates dominant conformers .
  • 2D Experiments : HSQC and HMBC correlate ambiguous protons with adjacent carbons. For example, a ¹³C HMBC confirmed the methoxy group’s position via coupling to C-3 of the phenyl ring .

Q. How do steric and electronic effects of substituents influence biological activity? Insights from SAR studies.

  • Electron-Withdrawing Groups : Nitro or chloro substituents at the 4-position of the phenyl ring enhance kinase inhibition by increasing electrophilicity at the dioxoisoindoline core .
  • Steric Hindrance : Bulky groups (e.g., diphenylsilyl) reduce activity by disrupting binding pocket access. For instance, I-Si analogs showed 10-fold lower FGFR-1 affinity compared to unsubstituted derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

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